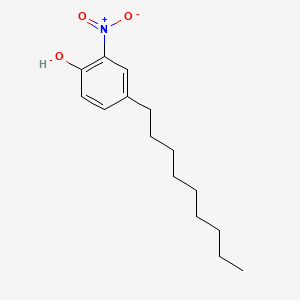

2-Nitro-4-nonylphenol

Beschreibung

2-Nitro-4-nonylphenol is a phenolic compound characterized by a nitro group (-NO₂) at the 2-position and a nonyl chain (-C₉H₁₉) at the 4-position of the benzene ring.

Nonylphenols, such as 4-nonylphenol (CAS 104-40-5), are widely recognized as environmental pollutants due to their endocrine-disrupting properties and persistence .

Eigenschaften

CAS-Nummer |

62529-25-3 |

|---|---|

Molekularformel |

C15H23NO3 |

Molekulargewicht |

265.35 g/mol |

IUPAC-Name |

2-nitro-4-nonylphenol |

InChI |

InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-8-9-13-10-11-15(17)14(12-13)16(18)19/h10-12,17H,2-9H2,1H3 |

InChI-Schlüssel |

YOXDEECVKSRMRN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The position of substituents on the phenol ring critically influences physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Compounds and Their Substituents

*Estimated based on structural analogs.

Key Observations:

Lipophilicity and Bioaccumulation: The nonyl chain in 2-nitro-4-nonylphenol and 4-nonylphenol increases hydrophobicity compared to smaller substituents (e.g., -Cl or -NO₂). In contrast, 2-nitrophenol and 2-chloro-4-nitrophenol exhibit higher water solubility due to smaller substituents, reducing their environmental retention .

Toxicity and Environmental Impact: Nitro groups contribute to toxicity via redox cycling and reactive oxygen species generation. For example, 2-nitrophenol is classified as hazardous due to oral toxicity , while 2-chloro-4-nitrophenol is linked to pesticidal activity . 4-Nonylphenol’s endocrine-disrupting effects are well-documented , suggesting that 2-nitro-4-nonylphenol may pose similar or amplified risks due to nitro-functionalization.

Synthetic and Analytical Use: Deuterated analogs (e.g., 4-Nitrophenol-2,3,5,6-d₄, CAS 93951-79-2) and isotopically labeled standards are critical for environmental analysis . 2-Nitro-4-nonylphenol could serve as a reference material in pollutant monitoring, similar to 4-nonylphenol ethoxylate standards (CAS 49826-27) .

Stability and Reactivity

- Nitro Group Stability: The nitro group in 2-nitro-4-nonylphenol may render it resistant to biodegradation, akin to 4-nitrophenol (CAS 100-02-7), which is recalcitrant in anaerobic environments .

- Electrophilic Reactivity: The electron-withdrawing nitro group activates the benzene ring for electrophilic substitution. This contrasts with 4-nonylphenol, where the electron-donating nonyl group deactivates the ring .

Regulatory and Handling Considerations

- Hazard Classification: Compounds like 4-nonylphenol and deuterated nitrophenols are marked as hazardous due to toxicity and environmental risks .

- Storage Requirements: Most nitrophenol derivatives require storage at 0–6°C to prevent degradation, as noted for 4-nonylphenol standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.